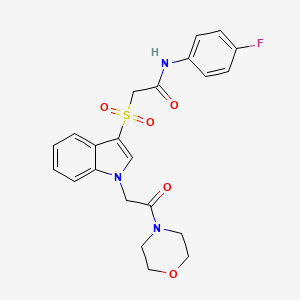

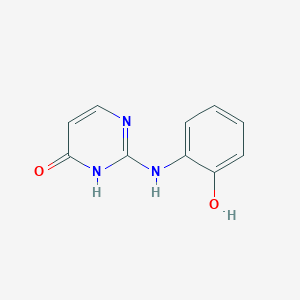

![molecular formula C26H25FN2O2S2 B2393849 (2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile CAS No. 866347-04-8](/img/structure/B2393849.png)

(2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C26H25FN2O2S2 and its molecular weight is 480.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Metastasis Inhibition

The compound has shown promising results in inhibiting cancer metastasis. A study revealed that analogues of sulfonyl acrylonitriles, including structures similar to the given compound, have been synthesized and tested for their efficacy in preventing the spread of intra-abdominal cancers. These compounds were found to induce apoptosis in cancer cells during adhesion to normal mesothelial cells, which line the peritoneum. The study highlights the potential clinical use of these compounds as an adjunct to surgical resection of cancers, demonstrating improved inhibition of intra-abdominal cancer spread and metastasis in murine models of ovarian and pancreatic cancer (Shen et al., 2015).

Polymer Stabilization

Another application area is in polymer stabilization. The compound's structural framework is closely related to stabilizers used in preventing thermal degradation of butadiene type polymers under oxygen-free atmospheres. These stabilizers operate via a unique bifunctional mechanism involving polymer radical trapping by the acrylate group, followed by hydrogen transfer from phenolic hydroxyl groups, resulting in stable phenoxyl radicals. This mechanism confirms the compound's potential utility in enhancing the thermal stability of various polymers (Yachigo et al., 1988).

Arylsulfonic Polymer Synthesis

The compound is related to monomers used in the synthesis of arylsulfonic polymers and copolymers bearing sulfonic acid groups. These polymers are synthesized through reactions involving aminobenzenesulfonyl fluorides with acrylic or methacrylic acid chloride or vinyl isocyanate. The stability of the sulfonyl fluoride group and the reactivity of the amino group enable the production of a wide array of polymers, indicating potential uses in creating sulfonic acid group-bearing polymers and copolymers (Hart & Timmerman, 1960).

Nonlinear Optical Limiting

Furthermore, thiophene dyes related to the compound have been designed, synthesized, and characterized for nonlinear optical limiting, useful in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The dyes demonstrate nonlinear absorption and optical limiting behavior under specific laser excitation, suggesting the compound's framework could contribute to developments in photonic or optoelectronic devices (Anandan et al., 2018).

properties

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-fluoroanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN2O2S2/c1-26(2,3)20-15-13-19(14-16-20)18-32-25(29-23-12-8-7-11-22(23)27)24(17-28)33(30,31)21-9-5-4-6-10-21/h4-16,29H,18H2,1-3H3/b25-24+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXXJLHXCTXRDH-OCOZRVBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2393769.png)

![N'-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2393772.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2393773.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2393780.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2393782.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2393786.png)

![N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393789.png)